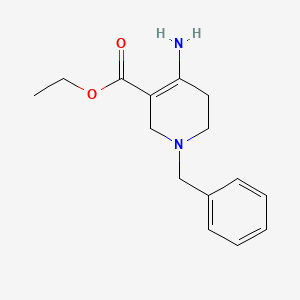![molecular formula C10H16ClF3N2O3S B2628198 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide CAS No. 2411289-87-5](/img/structure/B2628198.png)
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, also known as TFP, is a compound that is widely used in scientific research. It is a chemical that is synthesized in the laboratory and has a variety of biochemical and physiological effects. TFP is a useful tool for researchers as it can be used to study the mechanisms of action of various drugs and to investigate the biochemical pathways involved in different physiological processes.
Mécanisme D'action
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide works by selectively modifying the signaling pathways of GPCRs. It acts as an antagonist of the G protein-coupled receptor kinase 2 (GRK2), which is involved in the desensitization of GPCRs. By inhibiting GRK2, 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can prolong the activation of GPCRs, allowing researchers to study the downstream effects of GPCR signaling.
Effets Biochimiques Et Physiologiques
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of different GPCRs, including the β2-adrenergic receptor, the dopamine D1 receptor, and the angiotensin II type 1 receptor. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has also been shown to have anti-inflammatory effects and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is its selectivity for GRK2. This allows researchers to selectively modify the signaling pathways of GPCRs without affecting other signaling pathways. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is also relatively easy to use and can be synthesized in the laboratory. However, one of the limitations of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure that 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is used safely in laboratory experiments.
Orientations Futures
There are a number of future directions for research on 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide. One area of interest is the development of new analogs of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide that may have improved selectivity or potency. Another area of interest is the use of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide to study the role of GPCRs in different disease states, such as cancer or cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, particularly in vivo.
Méthodes De Synthèse
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is synthesized in the laboratory using a multi-step process that involves the use of various chemicals and reagents. The synthesis of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is a complex process that requires a high degree of expertise and knowledge in organic chemistry. The synthesis method involves the use of piperidine, chloroacetyl chloride, and trifluoromethanesulfonic acid. The final product is obtained after several purification steps and is typically a white or off-white crystalline powder.
Applications De Recherche Scientifique
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is widely used in scientific research for a variety of applications. It is commonly used as a reagent in chemical reactions and is also used as a tool to study the mechanisms of action of different drugs. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is particularly useful in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can be used to selectively modify GPCR signaling pathways, allowing researchers to investigate the role of these pathways in different physiological processes.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3N2O3S/c1-7(11)9(17)15-6-8-2-4-16(5-3-8)20(18,19)10(12,13)14/h7-8H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZYLXQDNEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

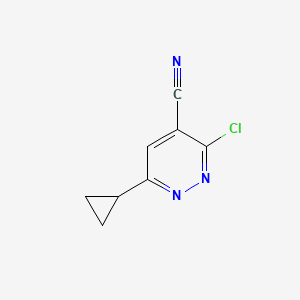
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
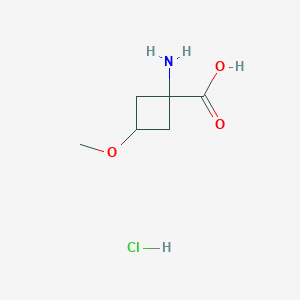

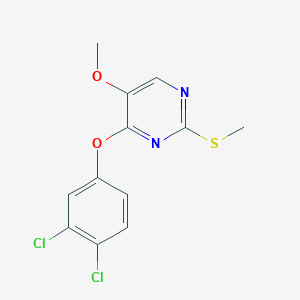
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)
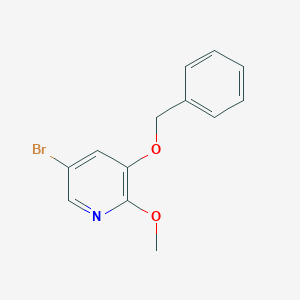
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)
![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)
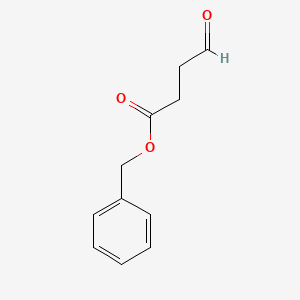
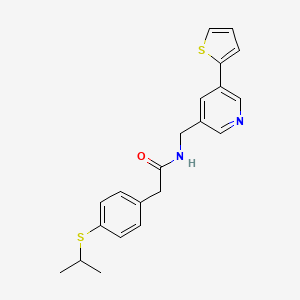
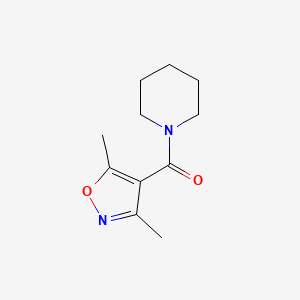
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)
